molecular formula C26H29NO5 B11206287 Diethyl 4-(3-ethoxyphenyl)-1-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(3-ethoxyphenyl)-1-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11206287
M. Wt: 435.5 g/mol
InChI Key: GOLSOZWYOHFSSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 4-(3-ethoxyphenyl)-1-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine class. This class of compounds is known for its diverse applications, particularly in medicinal chemistry. The compound features a dihydropyridine ring substituted with ethoxyphenyl and methylphenyl groups, making it structurally unique and potentially useful in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-(3-ethoxyphenyl)-1-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an alcohol solvent, such as ethanol, to facilitate the formation of the dihydropyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(3-ethoxyphenyl)-1-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted dihydropyridine derivatives depending on the reagents used.

Scientific Research Applications

Diethyl 4-(3-ethoxyphenyl)-1-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as a calcium channel blocker, which could be useful in treating cardiovascular diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of Diethyl 4-(3-ethoxyphenyl)-1-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can inhibit calcium influx into cells, leading to various physiological effects. This mechanism is particularly relevant in the context of its potential use as a calcium channel blocker in medicinal applications.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A well-known calcium channel blocker with a similar dihydropyridine structure.

    Felodipine: Another compound in the same class with similar pharmacological properties.

Uniqueness

Diethyl 4-(3-ethoxyphenyl)-1-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern on the dihydropyridine ring. This structural uniqueness can lead to different pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine derivatives, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H29NO5

Molecular Weight

435.5 g/mol

IUPAC Name

diethyl 4-(3-ethoxyphenyl)-1-(4-methylphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H29NO5/c1-5-30-21-10-8-9-19(15-21)24-22(25(28)31-6-2)16-27(17-23(24)26(29)32-7-3)20-13-11-18(4)12-14-20/h8-17,24H,5-7H2,1-4H3

InChI Key

GOLSOZWYOHFSSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C(=CN(C=C2C(=O)OCC)C3=CC=C(C=C3)C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.